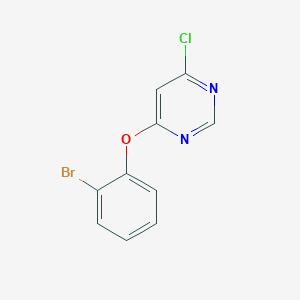

4-(2-Bromophenoxy)-6-chloropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Bromophenoxy)-6-chloropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenoxy group at the 4-position and a chlorine atom at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)-6-chloropyrimidine typically involves the reaction of 2-bromophenol with 4,6-dichloropyrimidine under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2-bromophenol displaces a chlorine atom on the pyrimidine ring.

Reaction Conditions:

Reagents: 2-bromophenol, 4,6-dichloropyrimidine

Solvent: Dimethylformamide (DMF) or another polar aprotic solvent

Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

Temperature: Typically heated to 80-100°C

Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts (Pd/C or Pd(OAc)2) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted pyrimidines, while coupling reactions could produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2-Bromophenoxy)-6-chloropyrimidine serves as a crucial building block for synthesizing pharmaceutical compounds, particularly those targeting kinases or other enzymes involved in critical biological pathways. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Materials Science

The compound is explored for its role in developing organic semiconductors and other advanced materials with specific electronic or optical properties. Its structural features allow for modifications that can enhance material performance in various applications.

Biological Studies

In biological research, this compound is utilized to investigate biological pathways involving pyrimidine derivatives. It acts as a probe to study the function of specific proteins or nucleic acids, providing insights into cellular mechanisms.

Research indicates that this compound exhibits significant biological activity:

Antibacterial Activity

In vitro studies demonstrate notable antibacterial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.

Anticancer Activity

The compound has shown promise in anticancer applications, particularly against estrogen receptor-positive breast cancer cells (MCF7). The following table summarizes its cytotoxic effects:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 12 | MCF7 |

| Control (Doxorubicin) | 0.5 | MCF7 |

The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase, critical for inhibiting tumor growth.

Antibacterial Efficacy

A study on halogenated pyrimidines revealed that compounds similar to this compound exhibited enhanced antibacterial effects when combined with antimicrobial peptides, significantly reducing MIC values.

Cancer Cell Studies

In comparative analyses of pyrimidine derivatives, those containing the bromophenyl moiety demonstrated superior anticancer activity against MCF7 cells compared to non-halogenated counterparts.

Wirkmechanismus

The mechanism of action of 4-(2-Bromophenoxy)-6-chloropyrimidine would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-Bromophenoxy)benzoic acid

- 3,4,5-Tribromo-2-(2’,4’-dibromophenoxy)phenol

- 3,4,5,6-Tetrabromo-2-(2’,4’-dibromophenoxy)phenol

Uniqueness

4-(2-Bromophenoxy)-6-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Biologische Aktivität

4-(2-Bromophenoxy)-6-chloropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound serves as an important intermediate in the synthesis of various therapeutic agents, particularly in the fields of antimicrobial and antimalarial research. Understanding its biological activity is crucial for further development and application in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a bromophenoxy group at the 4-position and a chlorine atom at the 6-position. This unique arrangement contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of halogenated pyrimidines, including this compound, against various pathogens. Notably, research has focused on its activity against Staphylococcus aureus, a common bacterium responsible for hospital-acquired infections. The compound has shown significant antibiofilm activity, which is critical in combating bacterial resistance mechanisms.

- Case Study : A study demonstrated that halogenated pyrimidines exhibited strong antibiofilm properties against S. aureus, with compounds achieving up to 95% reduction in biofilm formation at specific concentrations . This suggests that modifications in the pyrimidine structure can enhance its effectiveness against biofilms.

Antimalarial Activity

The compound's potential as an antimalarial agent has also been investigated. In a study focusing on novel pyrimidine derivatives, compounds similar to this compound were evaluated for their inhibitory effects on essential plasmodial kinases, which are critical for malaria parasite survival.

- Research Findings : The study reported IC50 values indicating that certain pyrimidine derivatives can effectively inhibit PfGSK3 and PfPK6 kinases, with IC50 values around 236 nM for some analogs . This positions this compound as a candidate for further exploration in antimalarial drug development.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interference with key enzymatic pathways in target organisms. The presence of halogen atoms (bromine and chlorine) in its structure likely enhances its reactivity and interaction with biological targets.

Data Summary

Eigenschaften

IUPAC Name |

4-(2-bromophenoxy)-6-chloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJJXSGEIKCUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=NC=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.